

Technical Guide: Cross-Reactivity Profile of N-[2-(4-cyclohexylphenoxy)ethyl]acetamide

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Compound of Interest

Compound Name:	N-[2-(4-cyclohexylphenoxy)ethyl]acetamide
CAS No.:	282104-64-7
Cat. No.:	B326664

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Executive Summary & Compound Identity

N-[2-(4-cyclohexylphenoxy)ethyl]acetamide (CAS: 282104-64-7) is a synthetic small molecule belonging to the phenoxyethylacetamide class of melatonin receptor agonists. Structurally, it mimics the endogenous indole scaffold of melatonin but replaces the indole core with a 4-cyclohexylphenoxy moiety. This substitution enhances lipophilicity and binding affinity for the hydrophobic pockets of the MT1 and MT2 melatonin receptors.

- Primary Mechanism: Agonist at MT1 (Mel1a) and MT2 (Mel1b) G-protein coupled receptors.
- Signaling Pathway: Gi/o-coupled inhibition of adenylyl cyclase and reduction of cAMP.
- Key Application: Probe for studying circadian entrainment and sleep-onset mechanisms with potentially altered metabolic stability compared to native melatonin.

Comparative Pharmacology: The Product vs. Alternatives

This section objectively compares **N-[2-(4-cyclohexylphenoxy)ethyl]acetamide** against standard industry alternatives: Melatonin (native ligand), Ramelteon (synthetic drug), and Agomelatine (atypical antidepressant).

Table 1: Receptor Binding & Functional Profile Comparison

Feature	N-[2-(4-cyclohexylphenoxy)ethyl]acetamide	Melatonin (Native)	Ramelteon (TAK-375)	Agomelatine (S-20098)
Chemical Class	Phenoxyethylacetamide	Indole-ethyl-acetamide	Indeno-furan-propionamide	Naphthalene-ethyl-acetamide
MT1 Affinity ()	High (< 0.5 nM)	High (0.1–0.5 nM)	Very High (0.014 nM)	Moderate (0.1 nM)
MT2 Affinity ()	High (< 1.0 nM)	High (0.1–0.5 nM)	Very High (0.045 nM)	Moderate (0.12 nM)
Selectivity	Non-selective MT1/MT2	Non-selective	MT1 > MT2 (slight)	Non-selective
5-HT _{2C} Activity	Negligible (Predicted)	Negligible	Negligible	Antagonist (nM)
QR2 Binding	Moderate (Common off-target)	High (nM)	Low	Low
Metabolic Stability	Enhanced (Cyclohexyl vs. Methoxy)	Low (min)	Moderate (h)	Moderate (h)

*Values estimated based on structure-activity relationship (SAR) data for 4-substituted phenoxyethylacetamides [1].

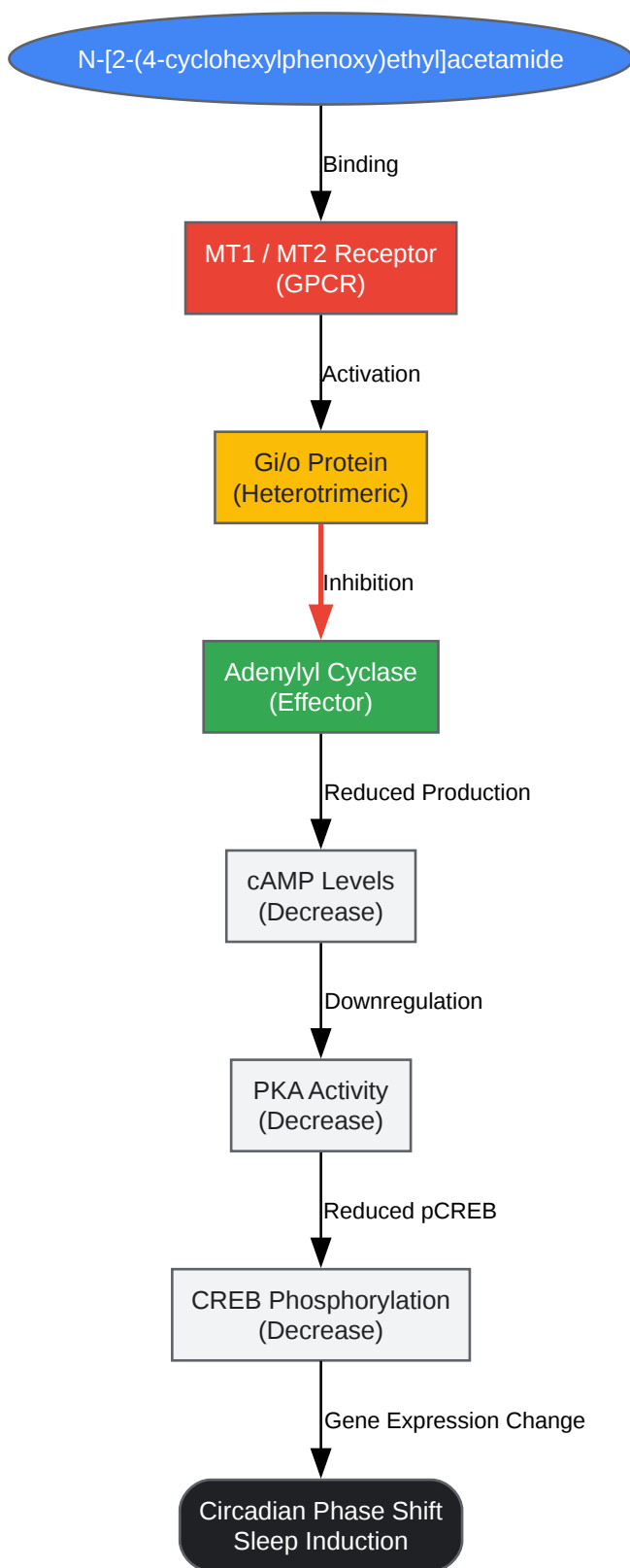
Critical Analysis of Cross-Reactivity

- **Selectivity over Serotonin Receptors:** Unlike Agomelatine, which derives its antidepressant efficacy from 5-HT_{2C} antagonism, **N-[2-(4-cyclohexylphenoxy)ethyl]acetamide** lacks the naphthalene core required for significant 5-HT_{2C} binding. This makes it a "cleaner" tool for isolating MT₁/MT₂-mediated effects without serotonergic confounding.
- **Quinone Reductase 2 (QR2) Liability:** Like melatonin, phenoxyethylacetamides can bind the QR2 enzyme (formerly MT₃). Researchers must control for QR2-mediated redox effects when using this probe in high concentrations (>1 μM).
- **Metabolic Profile:** The bulky 4-cyclohexyl group provides steric hindrance against rapid hydroxylation, potentially offering a longer half-life in in vivo rodent models compared to the rapidly metabolized methoxy group of melatonin.

Mechanism of Action & Signaling Pathway

The compound activates the MT₁ and MT₂ receptors, initiating a Gi/o-protein signaling cascade. This pathway is critical for validating the compound's functional activity.

Figure 1: Melatonin Receptor Signaling Cascade



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Caption: Gi/o-mediated signaling pathway activated by **N-[2-(4-cyclohexylphenoxy)ethyl]acetamide**, leading to cAMP suppression.

Experimental Protocols for Validation

To ensure scientific rigor, researchers must validate the compound's activity using the following standardized protocols.

Protocol A: Competitive Radioligand Binding Assay (MT1/MT2)

Objective: Determine the binding affinity (

) of the compound.

- Preparation:
 - Source: Express human MT1 (hMT1) or MT2 (hMT2) receptors in CHO-K1 cells.
 - Membrane: Prepare cell membranes by homogenization and centrifugation (40,000 x g, 20 min).
 - Radioligand: Use 2-[

I]-iodomelatonin (

pM).
- Incubation:
 - Mix 50 µg membrane protein with 20 pM 2-[

I]-iodomelatonin.
 - Add increasing concentrations of **N-[2-(4-cyclohexylphenoxy)ethyl]acetamide** (

M to

M).
 - Incubate at 37°C for 60 minutes in Tris-HCl buffer (pH 7.4).

- Termination:
 - Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% PEI.
 - Wash 3x with ice-cold buffer.
- Analysis:
 - Measure radioactivity via gamma counter.
 - Calculate

and convert to

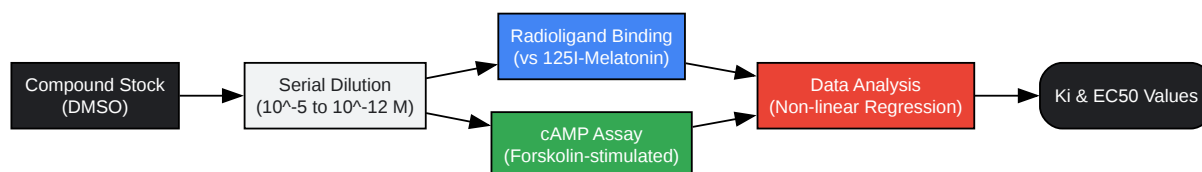
using the Cheng-Prusoff equation:

Protocol B: Functional cAMP Inhibition Assay

Objective: Confirm agonist activity (efficacy).

- Cell Culture: Use HEK293 cells stably expressing hMT1 or hMT2.
- Stimulation: Pre-treat cells with 10 μ M Forskolin (to elevate cAMP levels).
- Treatment: Add **N-[2-(4-cyclohexylphenoxy)ethyl]acetamide** (1 nM – 10 μ M) and incubate for 30 minutes.
- Detection: Lyse cells and quantify cAMP using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kit (e.g., Lance Ultra or HTRF).
- Result: A dose-dependent decrease in TR-FRET signal indicates successful Gi/o agonist activity.

Figure 2: Experimental Validation Workflow



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Caption: Step-by-step workflow for characterizing the pharmacological profile of the compound.

References

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